![molecular formula C17H20ClN B6275600 N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride CAS No. 64895-42-7](/img/new.no-structure.jpg)
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride
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Overview
Description
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C17H19N·HCl. It is known for its unique structural features, which include a cyclobutane ring substituted with two phenyl groups and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Substitution with Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Amine Group: The amine group is added via reductive amination, where an appropriate aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of antihypertensive agents such as lercanidipine, which is used to treat high blood pressure. The compound's synthesis process includes the demethylation of N,N-dimethyl-3,3-diphenylpropylamine followed by hydrolysis, leading to the formation of N-methyl-3,3-diphenylpropylamine . This pathway demonstrates its utility in creating complex drug molecules that are vital for therapeutic applications.
1.2 Antidepressant Properties
Originally synthesized as an antidepressant in the late 1970s, N-methyl-3,3-diphenylcyclobutan-1-amine exhibits psychostimulant effects. Research indicates that it inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, potentially enhancing mood and cognitive function . Its analogues, including N-methyl and N,N-dimethyl derivatives, have shown increased potency in animal studies, suggesting a promising avenue for further development in treating mood disorders.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. According to data from PubChem, the compound is classified as harmful if swallowed and can cause skin irritation . These toxicological aspects must be carefully considered during formulation and handling in laboratory settings.
Case Studies and Research Findings
Case Study 1: Synthesis of Lercanidipine
A significant case study involves the synthesis of lercanidipine from this compound. The synthesis pathway highlights the efficiency of using this compound as an intermediate. The process involves multiple steps including demethylation and hydrolysis, resulting in a high yield of the final product with essential pharmacological activity against hypertension .
Case Study 2: Psychostimulant Effects
In experimental settings, studies have demonstrated that this compound induces locomotor stimulation in animal models. This behavior is indicative of its potential as a psychostimulant agent. The findings suggest that further investigation into its mechanisms could lead to new therapeutic options for conditions like depression or attention deficit disorders .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Intermediate | Used in the synthesis of antihypertensive drugs like lercanidipine |
Antidepressant | Exhibits psychostimulant properties by inhibiting neurotransmitter reuptake |
Toxicology | Classified as harmful; causes skin irritation |
Mechanism of Action
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-phenylcyclobutan-1-amine hydrochloride
- N-methyl-3,3-diphenylcyclopropan-1-amine hydrochloride
Uniqueness
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in research settings where such structural features are desired.
Biological Activity
N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride, also known as a psychostimulant compound, has garnered attention for its potential therapeutic effects and mechanisms of action. This article explores its biological activity, including its effects on neurotransmitter systems, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 29768-15-8
- Molecular Formula : C₁₆H₂₀ClN
- Molecular Weight : 261.79 g/mol
This compound primarily acts as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its psychostimulant properties:
- Inhibition of Reuptake : The compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to increased availability of these neurotransmitters in the synaptic cleft.
- Release Induction : It may also induce the release of these neurotransmitters from presynaptic neurons, further enhancing their levels in the brain .
Biological Activity and Effects
The biological activity of this compound can be summarized as follows:
Psychostimulant Effects
Research indicates that this compound produces significant locomotor stimulation in animal models. The potency of this effect is enhanced in its tertiary amine form compared to other analogs .
Potential Therapeutic Applications
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as:
- Depression : By elevating serotonin and norepinephrine levels.
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar to other stimulants used in ADHD management.
Study 1: Locomotor Activity in Rodents
A study evaluated the locomotor activity induced by this compound in rodents. Results indicated a dose-dependent increase in movement, suggesting strong stimulant properties that could be leveraged for therapeutic use .
Study 2: Neurotransmitter Release
In vitro studies demonstrated that the compound significantly increases dopamine release from rat striatal slices. This finding supports its classification as a potent psychostimulant and highlights its potential for further exploration in neuropharmacology .
Data Table: Comparison of Biological Activities
Compound | Mechanism of Action | Main Effects | Potential Applications |
---|---|---|---|
This compound | Monoamine reuptake inhibitor | Increased locomotion | Depression, ADHD |
Other Psychostimulants (e.g., Amphetamines) | Monoamine release and reuptake inhibition | Euphoria, increased focus | ADHD, narcolepsy |
Properties
CAS No. |
64895-42-7 |
---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
N-methyl-3,3-diphenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
InChI Key |
UKWMOJLWPNARMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
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